Ethyl N-piperazinecarboxylate
Overview
Description
Ethyl N-piperazinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolabeled Antagonist for Neurotransmission Studies
Ethyl N-piperazinecarboxylate derivatives, specifically [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine known as [18F]p-MPPF, are used in neuroscience research. This compound serves as a 5-HT1A antagonist and is instrumental in studying serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).
Influenza Virus Research
This compound derivatives, such as 2-diethylaminoethyl 4-methylpiperazine-1-carboxylate, have shown efficacy in inhibiting influenza virus growth in Rhesus monkey kidney cultures. This compound's effectiveness against various strains of influenza A and B suggests potential applications in antiviral research (Fletcher, Hirschfield, & Forbes, 1966).
Antimicrobial and Biological Activity Studies
This compound derivatives have been synthesized and evaluated for antimicrobial and other biological activities. For instance, derivatives containing 1,3-oxazol(idin)e, 1,3,4-thiadiazole, and other nuclei were found to exhibit antimicrobial activity against specific microorganisms. Such compounds also displayed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Structural and Spectroscopic Analysis
This compound and its complexes have been synthesized and characterized using various techniques such as UV–Visible, FTIR, Raman spectroscopic, and DFT methods. Studies like these are crucial for understanding the compound's interactions and potential applications in different fields (Prakash et al., 2014).
Crystal Structure and Reactivity Studies
Research into the crystal structure of this compound derivatives, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, contributes to our understanding of these compounds' physical and chemical properties, influencing their potential applications in various scientific fields (Faizi, Ahmad, & Golenya, 2016).
Safety and Hazards
Ethyl N-piperazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Mechanism of Action
Target of Action
Ethyl piperazine-1-carboxylate, also known as Ethyl N-piperazinecarboxylate or Ethyl 1-piperazinecarboxylate, is a compound that has been used in various biochemical applications . .
Mode of Action
It is known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule .
Pharmacokinetics
The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule . It is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
There is evidence that metabolic nitric oxide (no) release mediates the cytotoxic activities of certain piperazine derivatives .
Action Environment
It’s known that the compound has a boiling point of 273 °c and a density of 108 g/mL at 25 °C , which may influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
Piperazine derivatives have been shown to cause neurotoxic symptoms at high doses in dogs and cats
Properties
IUPAC Name |
ethyl piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQURRKNJKKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059511 | |
Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-43-4 | |
Record name | Ethyl 1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-piperazinecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-piperazinecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperazinecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl N-piperazinecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ethyl 1-piperazinecarboxylate in chemical synthesis?
A1: Ethyl 1-piperazinecarboxylate serves as a versatile building block in organic synthesis. It is frequently employed to introduce the piperazine moiety into larger molecular frameworks. For instance, it reacts with 4-fluorobenzoic acid to yield 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid [], and with a benzothienone derivative to synthesize benzothiophene analogues of antifungal agents [].
Q2: What is the significance of the piperazine ring conformation in molecules containing Ethyl 1-piperazinecarboxylate?
A2: The conformational flexibility of the piperazine ring influences the overall three-dimensional structure and, consequently, the biological activity of molecules incorporating this group. In the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, the piperazine ring adopts a chair conformation, with a specific dihedral angle relative to the benzene ring []. This structural information is crucial for understanding the interactions of such molecules with biological targets.
Q3: How is Ethyl 1-piperazinecarboxylate utilized in the development of novel pharmaceutical agents?
A3: Researchers leverage Ethyl 1-piperazinecarboxylate to synthesize a diverse range of compounds with potential therapeutic applications. For example, it has been employed in the synthesis of novel isoindolinone derivatives, some of which exhibited promising antitumor activity against the HepG2 cancer cell line []. Similarly, it has been used to create benzothiophene analogues of ketoconazole and itraconazole, known antifungal agents [].
Q4: Are there any studies investigating the potential degradation products of Ethyl 1-piperazinecarboxylate under specific conditions?
A4: Yes, studies have identified Ethyl 1-piperazinecarboxylate as a degradation product of activated Diethanolamine (DEA) and Methyldiethanolamine (MDEA) solutions used for carbon dioxide absorption. This degradation was observed under both absorber and stripper conditions in the presence of piperazine as an activator []. Further analysis using GC-MS confirmed its presence in the degraded samples [].
Q5: What analytical techniques are employed to characterize and identify Ethyl 1-piperazinecarboxylate?
A5: A combination of spectroscopic and chromatographic techniques is used for the characterization of Ethyl 1-piperazinecarboxylate and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Provides structural information based on the magnetic properties of atomic nuclei [].
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions to identify and quantify compounds [].
- Infrared (IR) Spectroscopy: Analyzes the interaction of infrared radiation with molecules to identify functional groups [].
- High-Performance Liquid Chromatography (HPLC): Separates, identifies, and quantifies components within a mixture [].
- Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography separation with mass spectrometry detection for enhanced identification and quantification [].
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